1,7-Bis(4-hydroxyphenyl)-3-heptanol

Description

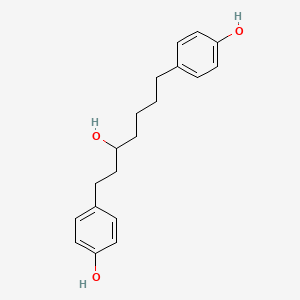

Structure

3D Structure

Properties

IUPAC Name |

4-[5-hydroxy-7-(4-hydroxyphenyl)heptyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c20-17(10-7-16-8-13-19(22)14-9-16)4-2-1-3-15-5-11-18(21)12-6-15/h5-6,8-9,11-14,17,20-22H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJAYWZGEZOHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(CCC2=CC=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873812 | |

| Record name | (+/-)-Centrolobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98119-94-9 | |

| Record name | (+/-)-Centrolobol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 1,7 Bis 4 Hydroxyphenyl 3 Heptanol

Retrosynthetic Analysis and Design of 1,7-Bis(4-hydroxyphenyl)-3-heptanol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. The primary retrosynthetic disconnection for this compound is the carbon-oxygen bond of the secondary alcohol. This functional group interconversion (FGI) leads to a key precursor, the prochiral ketone 1,7-bis(4-hydroxyphenyl)heptan-3-one (Compound 2 ). nih.gov

Further disconnection of the ketone precursor can be envisioned through several pathways based on established methods for carbon-carbon bond formation. A logical approach, inspired by aldol (B89426) condensation reactions frequently used in diarylheptanoid synthesis, is to disconnect the C4-C5 bond. nih.govresearchgate.net This leads to two synthons: a nucleophilic enolate equivalent of 4-(4-hydroxyphenyl)butan-2-one and an electrophilic 3-(4-hydroxyphenyl)propanal (B1245166) synthon.

Alternatively, a Claisen-Schmidt condensation strategy, a variation of the aldol condensation, involves reacting an aldehyde with a ketone. numberanalytics.comwikipedia.org A plausible route for the heptan-3-one backbone could involve the condensation of a protected 4-hydroxybenzaldehyde (B117250) with 2-hexanone, followed by selective reduction of the resulting enone and subsequent deprotection. The protection of the phenolic hydroxyl groups, typically as methyl ethers or other acid-labile groups, is crucial throughout these sequences to prevent interference with base-catalyzed reactions or reactions involving organometallics.

Figure 1: Retrosynthetic Analysis of this compound

Conventional and Novel Synthetic Routes Towards this compound

Based on the retrosynthetic analysis, a conventional synthesis would first target the precursor ketone, 1,7-bis(4-hydroxyphenyl)heptan-3-one. The phenolic hydroxyls of the starting materials are typically protected, for instance as methoxy (B1213986) groups, which can be cleaved in the final step.

A plausible route begins with the Claisen-Schmidt condensation of 4-methoxybenzaldehyde (B44291) and acetone (B3395972) to form (E)-4-(4-methoxyphenyl)but-3-en-2-one. wikipedia.orgtaylorandfrancis.com This intermediate can then undergo further reactions. A common strategy in diarylheptanoid synthesis involves building the carbon chain sequentially. For instance, the aforementioned butenone can be subjected to a Michael addition with the enolate of a suitable donor, followed by further modifications.

A more direct, albeit potentially lower-yielding, approach could involve a crossed aldol condensation between 3-(4-methoxyphenyl)propanal (B1589263) and 4-(4-methoxyphenyl)butan-2-one. Once the α,β-unsaturated ketone intermediate is formed, a two-step reduction is necessary. First, the carbon-carbon double bond is hydrogenated, often using a catalyst like palladium on carbon (Pd/C), to yield the saturated ketone, 1,7-bis(4-methoxyphenyl)heptan-3-one.

The final step in the synthesis of the target molecule is the reduction of the carbonyl group of the precursor ketone. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. wikipedia.org This reduction produces the desired 1,7-bis(4-methoxyphenyl)-3-heptanol as a racemic mixture. The final step would be the deprotection of the methoxy groups, commonly achieved with reagents like boron tribromide (BBr₃), to yield the final product, this compound.

Interactive Data Table: Proposed Conventional Synthesis Route

| Step | Starting Materials | Reagents and Conditions | Key Intermediate | Purpose |

| 1 | 4-Methoxybenzaldehyde, Acetone | NaOH, Ethanol | (E)-4-(4-methoxyphenyl)but-3-en-2-one | C-C bond formation (Claisen-Schmidt) |

| 2 | Intermediate from Step 1, Malonic ester derivative | NaOEt, then H₃O⁺, heat | 6-(4-methoxyphenyl)-4-oxo-hexanoic acid | Chain extension |

| 3 | Intermediate from Step 2, 4-Methoxyphenyllithium | THF, then H₃O⁺ | 1,7-Bis(4-methoxyphenyl)-5-hydroxyheptan-3-one | Second aryl group addition |

| 4 | Intermediate from Step 3 | H₂, Pd/C | 1,7-Bis(4-methoxyphenyl)heptan-3-one | Reduction of hydroxyl and any remaining unsaturation |

| 5 | 1,7-Bis(4-methoxyphenyl)heptan-3-one | NaBH₄, Methanol (B129727) | 1,7-Bis(4-methoxyphenyl)-3-heptanol | Ketone reduction to racemic alcohol |

| 6 | 1,7-Bis(4-methoxyphenyl)-3-heptanol | BBr₃, CH₂Cl₂ | This compound | Phenolic ether deprotection |

Chemo-Enzymatic Approaches in this compound Synthesis

Chemo-enzymatic synthesis integrates the strengths of chemical and biological catalysis to create efficient and selective reaction pathways. researchgate.net For the synthesis of this compound, the most impactful application of this strategy is the asymmetric reduction of the prochiral precursor, 1,7-bis(4-hydroxyphenyl)heptan-3-one.

Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are capable of reducing ketones to alcohols with exceptionally high stereoselectivity under mild reaction conditions (neutral pH and room temperature). nih.govnih.govresearchgate.net These enzymes are chiral and can differentiate between the two faces (pro-R and pro-S) of the carbonyl group, leading to the formation of a single enantiomer of the alcohol product.

The enzymatic reduction requires a stoichiometric hydride source, which is provided by a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH). As these cofactors are expensive, an in-situ regeneration system is almost always employed. A common method is the "substrate-coupled" approach, where a cheap, sacrificial alcohol like isopropanol (B130326) is added to the reaction mixture. nih.gov The same enzyme oxidizes the isopropanol to acetone, regenerating the required NADPH/NADH for the primary ketone reduction. Another option is an "enzyme-coupled" system, where a second enzyme, such as glucose dehydrogenase (GDH), is used to oxidize glucose, which in turn regenerates the cofactor. mdpi.com

The use of enzymes for this key reduction step offers significant advantages over traditional chemical methods by providing access to enantiomerically pure alcohols without the need for chiral auxiliaries or resolution steps. researchgate.netnih.gov

Stereoselective Synthesis of this compound and its Enantiomers

Achieving stereocontrol in the synthesis of this compound is critical, as different enantiomers of a chiral molecule often exhibit distinct biological activities. The key to stereoselectivity lies in the reduction of the prochiral ketone precursor.

The most powerful method for this transformation is biocatalytic reduction, as detailed in the previous section. A wide variety of commercially available ketoreductase enzymes exist, and screening a library of these KREDs can identify enzymes that produce either the (R)- or (S)-enantiomer of the target alcohol with high enantiomeric excess (ee), often exceeding 99%. nih.govmdpi.com For example, studies on the reduction of various diaryl ketones using KREDs have shown high yields and selectivities are achievable. nih.gov Alcohol dehydrogenases, such as the F420-dependent ADH from Methanoculleus thermophilicus, have also been shown to reduce a range of ketones to the corresponding (S)-alcohols with excellent enantiopurity. nih.gov

Alternatively, non-biocatalytic asymmetric synthesis can be employed. This includes:

Asymmetric Transfer Hydrogenation: This method uses a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium) and a hydrogen donor like formic acid or isopropanol. The chirality of the ligand attached to the metal directs the hydride transfer to one face of the ketone. wikipedia.org

Asymmetric Hydrogenation: This involves the use of molecular hydrogen (H₂) and a chiral catalyst, such as a Ru-BINAP complex. This is a highly efficient method but may require high-pressure equipment. wikipedia.org

Stoichiometric Chiral Reductants: Reagents like the Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine) can be used in catalytic amounts with a stoichiometric borane (B79455) source to achieve highly enantioselective reductions of aryl ketones. wikipedia.org

Interactive Data Table: Comparison of Stereoselective Reduction Methods

| Method | Catalyst / Reagent | Reductant | Typical Selectivity (ee) | Advantages | Disadvantages |

| Enzymatic Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Isopropanol or Glucose (with cofactor regeneration) | >95-99% nih.gov | High selectivity, mild conditions, green | Requires enzyme screening and optimization |

| Asymmetric Transfer Hydrogenation | Chiral Ru/Rh Complex (e.g., TsDPEN-Ru) | HCOOH / Et₃N or Isopropanol | >90-99% wikipedia.org | High turnover, no high-pressure H₂ | Requires expensive metal catalysts and ligands |

| Asymmetric Hydrogenation | Chiral Ru-BINAP | H₂ (gas) | >95-99% wikipedia.org | High atom economy | Requires high-pressure reactor, expensive catalysts |

| CBS Reduction | Chiral Oxazaborolidine Catalyst | Borane (BH₃) | >90-98% wikipedia.org | Well-established, predictable stereochemistry | Requires stoichiometric, moisture-sensitive borane |

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. organic-chemistry.orgwikipedia.org The synthesis of this compound can be made more sustainable by applying these principles. hilarispublisher.compnas.orgnih.gov

Waste Prevention: Designing syntheses with higher yields and fewer side products minimizes waste.

Atom Economy: The ideal synthesis maximizes the incorporation of atoms from the starting materials into the final product. Catalytic reactions (e.g., hydrogenation) are superior to those using stoichiometric reagents.

Use of Less Hazardous Chemicals: Replacing toxic reagents and solvents with safer alternatives is a primary goal. For example, using biocatalysts avoids the need for heavy metal catalysts. hilarispublisher.com

Safer Solvents and Auxiliaries: Many organic synthesis steps can be adapted to use greener solvents like water, ethanol, or supercritical fluids, or can be performed under solvent-free conditions, for example by grinding solid reactants. nih.govnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with enzymatic reactions, reduces energy consumption compared to reactions requiring heating or high pressure. researchgate.net

Use of Renewable Feedstocks: The aromatic precursors, such as 4-hydroxybenzaldehyde, can potentially be sourced from lignin, a major component of biomass, instead of petroleum-based feedstocks.

Use of Catalysis: Catalytic reagents (including enzymes) are superior to stoichiometric reagents because they are used in small amounts and can be recycled and reused. organic-chemistry.org The stereoselective reduction step is a prime example where a catalytic approach (enzymatic or metal-catalyzed) is far greener than using a stoichiometric chiral reducing agent.

Applying these principles, a greener synthesis of this compound would heavily feature biocatalysis for the key reduction step, utilize water as a solvent where possible, and source its starting materials from renewable feedstocks.

Preparation of Isotopic Analogs of this compound for Mechanistic Studies

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C). wikipedia.org These labeled compounds are invaluable tools for studying reaction mechanisms, determining metabolic pathways, and serving as internal standards for quantitative analysis by mass spectrometry. google.commdpi.com

Several strategies can be employed to prepare isotopic analogs of this compound:

Deuterium (B1214612) Labeling at C-3: The most straightforward labeling can be achieved during the ketone reduction step. By using a deuterated reducing agent such as sodium borodeuteride (NaBD₄) instead of sodium borohydride, a deuterium atom is introduced specifically at the C-3 position, yielding 1,7-bis(4-hydroxyphenyl)-3-deutero-3-heptanol .

Carbon-13 Labeling: To incorporate ¹³C, a labeled starting material must be used early in the synthetic sequence. For example, using ¹³C-labeled 4-hydroxybenzaldehyde or acetone in the initial Claisen-Schmidt condensation would result in a final product with ¹³C incorporated into the heptane (B126788) backbone or the aromatic rings, depending on the position of the label in the precursor.

Oxygen-18 Labeling: The hydroxyl group can be labeled with ¹⁸O. One method involves synthesizing the alcohol and then performing a Mitsunobu reaction with H₂¹⁸O to invert the stereocenter and introduce the ¹⁸O label. chemistryworld.com Alternatively, hydrolysis of a suitable C-3 ester or tosylate precursor with H₂¹⁸O under appropriate conditions could also install the label.

Interactive Data Table: Isotopic Labeling Strategies

| Isotope | Target Position | Method | Reagent | Resulting Compound |

| Deuterium (²H) | C-3 (carbinol) | Reduction of precursor ketone | Sodium borodeuteride (NaBD₄) | 1,7-Bis(4-hydroxyphenyl)-[3-²H]-3-heptanol |

| Carbon-13 (¹³C) | Aromatic Ring | Synthesis from labeled precursor | [¹³C₆]-4-Hydroxybenzaldehyde | 1-(4-Hydroxyphenyl)-7-([¹³C₆]-4-hydroxyphenyl)-3-heptanol (example) |

| Carbon-13 (¹³C) | Heptane Backbone | Synthesis from labeled precursor | Acetone-[2-¹³C] | 1,7-Bis(4-hydroxyphenyl)-[4-¹³C]-3-heptanol (example pathway) |

| Oxygen-18 (¹⁸O) | C-3 Hydroxyl | Mitsunobu reaction or Hydrolysis | H₂¹⁸O | 1,7-Bis(4-hydroxyphenyl)-3-[¹⁸O]-heptanol |

Molecular and Cellular Pharmacology of 1,7 Bis 4 Hydroxyphenyl 3 Heptanol

In Vitro Biological Activities and Target Engagement of 1,7-Bis(4-hydroxyphenyl)-3-heptanol

Receptor Binding and Modulation Assays

No studies reporting the results of receptor binding and modulation assays for this compound are currently available in the public domain. Therefore, its affinity and functional activity at specific receptors remain uncharacterized.

Enzyme Inhibition and Activation Kinetics

There is no published research detailing the inhibitory or activatory effects of this compound on any enzyme systems. Data on its inhibition constants (Ki) or activation constants (Ka) are not available.

Cellular Signaling Pathway Interventions

Scientific literature lacks information regarding the intervention of this compound in cellular signaling pathways. Its effects on key signaling cascades have not been investigated.

Gene Expression and Protein Regulation Studies

No studies have been conducted to assess the impact of this compound on gene expression or protein regulation. Consequently, there is no data on its potential to modulate the transcription of specific genes or the expression levels of proteins.

Subcellular Localization and Protein Interaction Profiling

The subcellular localization of this compound and its potential interactions with other proteins have not been a subject of published research.

Elucidation of Biological Targets and Signaling Mechanisms Mediated by this compound

Due to the lack of in vitro studies, the biological targets and the signaling mechanisms that may be mediated by this compound have not been elucidated. Further research is required to identify its molecular targets and to understand its mechanism of action at the cellular level.

Target Identification and Validation Strategies

The specific molecular targets of this compound have not been definitively identified in published research. The process of target identification is a critical first step in drug discovery, often involving a combination of computational and experimental approaches to pinpoint the biological molecules with which a compound interacts to exert its effects. For the broader class of diarylheptanoids, some studies have explored potential targets related to their observed biological activities, such as enzymes and signaling proteins involved in inflammation and cell growth. However, direct evidence linking this compound to specific protein targets is currently unavailable.

Proteomic and Transcriptomic Approaches in Mechanism of Action Studies

Comprehensive studies utilizing proteomic and transcriptomic analyses to elucidate the mechanism of action of this compound are not yet present in the scientific literature. Such "omics" approaches are powerful tools for understanding the global changes in protein expression (proteomics) and gene activity (transcriptomics) within a cell or organism following exposure to a compound. This type of data provides a broader view of the cellular pathways affected by a substance, offering clues to its mechanism of action beyond a single target interaction. While transcriptomic analyses have been employed to understand the effects of other natural compounds, this level of investigation has not been applied specifically to this compound. nih.gov

Structural Biology Insights into this compound-Target Interactions

Detailed structural information regarding the binding of this compound to any putative protein targets is not available. Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, are essential for visualizing the precise three-dimensional interactions between a small molecule and its protein target. This information is invaluable for understanding the basis of a compound's activity and for guiding the design of more potent and selective derivatives. The absence of such studies for this compound means that the structural basis for its potential biological effects remains unknown.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

No specific Quantitative Structure-Activity Relationship (QSAR) studies focused on derivatives of this compound have been reported. QSAR is a computational modeling technique that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By identifying the key structural features that influence a compound's potency or efficacy, QSAR models can be used to predict the activity of new, untested molecules, thereby accelerating the drug discovery process. While QSAR studies have been conducted on other classes of natural products, this approach has not been applied to develop a predictive model for this compound derivatives. nih.gov

Based on a comprehensive review of available scientific literature, there is insufficient specific data on the preclinical biological activities of This compound to generate the detailed article as requested.

The provided outline requires in-depth information on the modulatory effects on inflammatory pathways, antioxidant properties, and neurobiological research pertaining solely to this specific compound. Extensive searches have revealed that while the broader class of diarylheptanoids and other related phenolic compounds have been studied for such properties, the specific research findings for this compound are not available in the public domain.

Therefore, it is not possible to provide a scientifically accurate and detailed article that strictly adheres to the requested structure and content for this particular compound. Information on related but distinct molecules cannot be substituted, as per the instructions to focus exclusively on this compound.

Preclinical Biological Activities of 1,7 Bis 4 Hydroxyphenyl 3 Heptanol in Non Human Models

Neurobiological Research on 1,7-Bis(4-hydroxyphenyl)-3-heptanol in Experimental Systems

Neuroprotective Mechanisms in In Vitro and In Vivo Models

There are no specific studies available that investigate the neuroprotective mechanisms of this compound in either in vitro cell cultures or in vivo animal models. Research on other diarylheptanoids, such as curcumin, has demonstrated neuroprotective effects through various mechanisms, including antioxidant and anti-inflammatory pathways. nih.govmdpi.com However, it is crucial to note that these findings cannot be directly extrapolated to this compound without dedicated experimental validation.

Cognitive and Behavioral Modulations in Preclinical Paradigms

Scientific literature lacks studies examining the effects of this compound on cognitive and behavioral outcomes in preclinical models. While some natural compounds are explored for their potential to modulate cognition and behavior, no such research has been published specifically for this compound.

Metabolic Regulation by this compound in Animal Models

Influence on Glucose Homeostasis and Insulin (B600854) Signaling

There is no available research data on the influence of this compound on glucose homeostasis or insulin signaling pathways in animal models. Studies on other diarylheptanoids have suggested potential roles in improving glucose metabolism, but specific data for this compound is absent. nih.gov

Modulation of Lipid Metabolism and Energy Expenditure

Direct investigations into the modulation of lipid metabolism and energy expenditure by this compound in animal models have not been reported in the scientific literature. While some cyclic diarylheptanoids have been shown to inhibit low-density lipoprotein (LDL) oxidation in vitro, these findings are not specific to this compound. nih.gov

Immunomodulatory Effects of this compound in Experimental Models

Impact on Innate Immune Responses and Pattern Recognition Receptors

There is a lack of specific studies on the impact of this compound on innate immune responses and pattern recognition receptors. While some diarylheptanoids from Curcuma kwangsiensis have been shown to inhibit nitric oxide production in macrophages, these studies did not specifically identify or test this compound. nih.gov

Regulation of Adaptive Immune Cell Function and Differentiation

Following a comprehensive review of publicly available scientific literature, no preclinical studies on non-human models were identified that specifically investigated the regulatory effects of this compound on the function and differentiation of adaptive immune cells, including T lymphocytes and B lymphocytes.

Therefore, there is currently no data to report on the impact of this specific chemical compound on key adaptive immune processes such as T cell activation, proliferation, cytokine production, or the differentiation of T helper cell subsets. Similarly, information regarding its influence on B cell activation, antibody production, or B cell differentiation is not available in the reviewed literature. The creation of data tables detailing these research findings is not possible due to the absence of relevant studies.

It is important to note that while research exists for structurally related compounds, the specific immunomodulatory activities of this compound on the adaptive immune system remain an uninvestigated area according to the available data.

Advanced Analytical Methodologies for 1,7 Bis 4 Hydroxyphenyl 3 Heptanol in Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the isolation and quantification of 1,7-Bis(4-hydroxyphenyl)-3-heptanol. The selection of the technique is dictated by the compound's physicochemical properties, such as polarity, volatility, and the presence of a chiral center.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed for its separation.

Method development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. This includes selecting the appropriate column, mobile phase composition (e.g., a gradient of water and acetonitrile (B52724) or methanol (B129727) with acid modifiers like acetic or formic acid), flow rate, and detector wavelength. Given the two phenol (B47542) groups, UV detection is highly suitable, typically in the range of 220-280 nm.

Once developed, the method must be validated according to international guidelines (e.g., AOAC, ICH) to ensure its reliability. mdpi.com Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is confirmed by comparing chromatograms of the analyte standard with those of the sample matrix. mdpi.com

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. elte.hu

Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking the sample matrix with a known amount of the standard. asianpubs.org

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (intraday, interday). mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

The table below illustrates typical validation parameters for an HPLC method, based on established practices for similar phenolic compounds.

Table 1: Illustrative HPLC Method Validation Parameters

| Parameter | Specification | Typical Value |

|---|---|---|

| Linearity (r²) | Correlation coefficient | ≥ 0.999 |

| Range | Concentration range | 1-200 µg/mL |

| Accuracy (% Recovery) | Mean percentage recovery | 98-102% |

| Precision (% RSD) | Intraday & Interday | < 2% |

| LOD | Signal-to-Noise Ratio (S/N) | 3:1 |

| LOQ | Signal-to-Noise Ratio (S/N) | 10:1 |

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nist.gov However, this compound is a relatively large, polar molecule with low volatility due to its hydroxyl groups. Therefore, direct GC analysis is not feasible.

To make it amenable to GC, a derivatization step is required to convert the polar hydroxyl groups into less polar, more volatile functional groups. A common derivatization technique is silylation, where a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

The resulting TMS-ether derivative is significantly more volatile and thermally stable, allowing for its separation on a standard nonpolar GC column (e.g., a 5% phenyl-methylpolysiloxane phase). Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Chiral Chromatography for Enantiomeric Purity Assessment

The structure of this compound contains a chiral center at the C-3 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers (R- and S-forms). Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. asianpubs.org

Chiral chromatography is the method of choice for assessing enantiomeric purity. sigmaaldrich.com This is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and have proven effective for separating a broad range of chiral compounds. nih.gov

Method development for chiral separations involves screening different CSPs and mobile phases. asianpubs.org Mobile phases can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., water/acetonitrile) or polar organic modes. nih.govsemanticscholar.org The resolution of the enantiomers can be fine-tuned by adjusting the mobile phase composition, temperature, and flow rate. sigmaaldrich.com

Table 2: Example Parameters for Chiral HPLC Separation

| Parameter | Description |

|---|---|

| Chiral Stationary Phase | Lux Amylose-2 or Chiralpak AD-H nih.govsemanticscholar.org |

| Mobile Phase | n-hexane:2-propanol (85:15, v/v) or Acetonitrile/Water with acid modifier nih.govsemanticscholar.org |

| Flow Rate | 1.0 mL/min semanticscholar.org |

| Temperature | 20-40 °C nih.gov |

| Detector | UV at 225 nm or 275 nm |

| Resolution (Rs) | > 1.5 for baseline separation semanticscholar.org |

Spectroscopic and Spectrometric Characterization Techniques

While chromatography separates the compound, spectroscopy and spectrometry are essential for its structural elucidation and identification.

Mass Spectrometry (MS) for Metabolite Identification and Quantitative Analysis

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound and its metabolites. nih.gov When coupled with a chromatographic inlet like HPLC (LC-MS) or GC (GC-MS), it provides both separation and highly specific detection.

In a typical LC-MS analysis using electrospray ionization (ESI), the compound can be detected as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov For this compound (C₁₉H₂₄O₃), the expected exact mass is approximately 300.1725 Da.

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure by fragmenting the precursor ion. The resulting fragmentation pattern provides a structural fingerprint. For instance, common fragmentations would involve the loss of water (H₂O) from the alcohol group and cleavages along the heptane (B126788) chain, yielding characteristic ions. This technique is particularly powerful for identifying metabolites where the core structure has been modified (e.g., by hydroxylation, glucuronidation).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of a molecule in solution. One-dimensional (1D) NMR experiments like ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR: Would show distinct signals for the aromatic protons on the two phenyl rings, the protons on the heptane chain, and the proton of the secondary alcohol. The chemical shifts, signal multiplicities (splitting patterns), and integration values confirm the connectivity of the atoms. chemicalbook.com

¹³C NMR: Would reveal 19 distinct signals in a completely asymmetric molecule, corresponding to each carbon atom in the structure.

Two-dimensional (2D) NMR techniques are used to establish more complex structural features and the 3D conformation.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the molecule's preferred conformation and studying its binding interactions with biological targets like proteins or receptors.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Insights

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for elucidating the structural features of this compound. These methods provide valuable information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is instrumental in identifying the characteristic functional groups of this compound. The presence of a hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The phenolic nature of the compound gives rise to characteristic C-O stretching vibrations around 1200-1260 cm⁻¹. The aromatic rings (phenyl groups) are evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic heptane backbone would show C-H stretching vibrations in the 2850-2960 cm⁻¹ range.

While specific IR data for this compound is not extensively published, the expected characteristic absorption bands based on its structure are summarized in the table below. For comparison, the IR spectrum of the related compound 3-heptanol (B47328) shows a prominent broad peak for the O-H stretch. nist.gov

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H Stretch (Alcohol & Phenol) | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Phenol) | 1200 - 1260 |

| C-O Stretch (Alcohol) | 1050 - 1150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, particularly those associated with the aromatic rings. The presence of the two hydroxyphenyl groups in this compound is expected to result in characteristic absorption maxima in the UV region. Generally, phenols exhibit a primary absorption band (π → π* transition) around 270-280 nm. The exact position and intensity of the absorption maximum can be influenced by the solvent used and the substitution pattern on the aromatic ring.

Due to the lack of specific published UV-Vis spectra for this compound, the expected absorption maxima are based on the general characteristics of phenolic compounds.

| Chromophore | Expected λmax (nm) | Transition |

| Hydroxyphenyl | ~270 - 280 | π → π* |

Bioanalytical Methodologies for this compound in Biological Matrices (Excluding Human Clinical Samples)

The quantification of this compound in biological matrices from preclinical models is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with a suitable detector is a commonly employed technique for this purpose.

The extraction of this compound from biological matrices such as plasma, serum, or tissue homogenates is a critical step to remove interfering substances and concentrate the analyte. Given the phenolic nature of the compound, several extraction techniques can be applied. A common and effective method is protein precipitation, followed by liquid-liquid extraction or solid-phase extraction (SPE). nih.gov

A representative sample preparation protocol for a similar diarylheptanoid, Juglanin B, from rat plasma involved protein precipitation with methanol. nih.gov This approach is generally applicable to other diarylheptanoids.

Example Protein Precipitation Protocol:

To a 100 µL aliquot of plasma from a preclinical model (e.g., rat), add 300 µL of methanol.

Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

Carefully transfer the supernatant to a clean tube for analysis by HPLC or LC-MS.

The specificity of the method is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank biological samples. Robustness is assessed by evaluating the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate) on the analytical results.

Representative Bioanalytical Method Parameters for a Diarylheptanoid (Juglanin B) in Rat Plasma nih.gov

| Parameter | Result |

| Linearity Range | 0.08 - 50 µg/mL |

| Correlation Coefficient (r²) | 0.9932 |

| Lower Limit of Quantification (LLOQ) | 0.08 µg/mL |

| Intra-day Precision (RSD%) | 1.19 - 4.92% |

| Inter-day Precision (RSD%) | 4.35 - 4.54% |

| Extraction Recovery | 70.26 - 78.59% |

This data demonstrates that a sensitive, specific, and robust HPLC-based method can be developed for the quantification of diarylheptanoids in preclinical biological samples. Similar performance would be expected for a validated method for this compound.

Theoretical and Computational Studies of 1,7 Bis 4 Hydroxyphenyl 3 Heptanol

Molecular Docking and Dynamics Simulations of 1,7-Bis(4-hydroxyphenyl)-3-heptanol with Biomolecular Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the binding mode and affinity of a small molecule ligand to a protein target. Following docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the ligand-protein complex.

For a compound like this compound, docking studies would involve placing the molecule into the binding site of a target protein. The software would then calculate the most stable binding poses and estimate the binding energy. For instance, in a study on a related compound, 1,7-bis(4-hydroxyphenyl)-1,4,6-heptatrien-3-one, molecular docking was used to predict its interaction with the N-terminal domain (NTD) of the SARS-CoV-2 nucleocapsid protein. scienceopen.comresearchgate.net The analysis revealed key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. researchgate.net

An MD simulation would follow to validate the stability of this docked pose. The simulation would track the atomic coordinates of the complex over a set period (e.g., 100 nanoseconds), allowing researchers to observe the flexibility of the ligand in the binding pocket and confirm that the key interactions are maintained. mdpi.com

Below is a representative table of the type of data generated from such simulations for a hypothetical interaction with a protein target.

Interactive Data Table: Example Molecular Docking and Dynamics Simulation Results

| Parameter | Description | Illustrative Value |

|---|---|---|

| Binding Energy (kcal/mol) | The estimated free energy of binding between the ligand and the protein. More negative values indicate stronger binding. | -8.5 |

| Interacting Residues | Amino acids in the protein's binding site that form key contacts (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. | TYR-85, LYS-112, PHE-150 |

| Hydrogen Bonds | The number of hydrogen bonds formed between the ligand and the protein target. | 3 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. niscpr.res.in These methods can determine various molecular properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

For this compound, DFT calculations would provide insight into its chemical behavior.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability. niscpr.res.in

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density around the molecule, identifying regions that are electron-rich (electronegative, susceptible to electrophilic attack) and electron-poor (electropositive, susceptible to nucleophilic attack). ijcce.ac.ir For this compound, the oxygen atoms of the hydroxyl groups would be expected to be regions of high negative potential.

Interactive Data Table: Example Predicted Quantum Chemical Properties

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO, indicating chemical reactivity and stability. | 4.6 eV |

Pharmacophore Modeling and Virtual Screening for this compound Scaffolds

Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features (a pharmacophore) that a molecule must possess to exert a specific biological effect. nih.gov These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (AR). nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query for virtual screening of large compound databases to identify other molecules with different chemical scaffolds that match the required features and may have similar biological activity. nih.govresearchgate.net

A pharmacophore model for the this compound scaffold would be built by identifying its key chemical features. This process can be based on the structure of a known active ligand (ligand-based) or the structure of the target protein's binding site (structure-based). nih.govnih.gov The resulting model would likely highlight the two phenolic hydroxyl groups as potent hydrogen bond donors and acceptors, the two phenyl rings as aromatic and hydrophobic features, and the central hydroxyl group as another key interaction point.

Interactive Data Table: Potential Pharmacophoric Features of this compound

| Feature Type | Description | Number in Molecule |

|---|---|---|

| Hydrogen Bond Donor (HBD) | A group that can donate a hydrogen atom to form a hydrogen bond (e.g., -OH). | 3 |

| Hydrogen Bond Acceptor (HBA) | An atom that can accept a hydrogen atom to form a hydrogen bond (e.g., the oxygen in -OH). | 3 |

| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | 2 |

Predictive Modeling for Absorption, Distribution, Metabolism (Excluding Excretion) in Preclinical Contexts

In the early stages of drug discovery, computational models are used to predict the Absorption, Distribution, and Metabolism (ADM) properties of a compound. These in silico predictions help to identify candidates with potentially favorable pharmacokinetic profiles before committing to expensive and time-consuming experimental studies. mdpi.com

For this compound, various parameters would be calculated using specialized software and algorithms (e.g., SwissADME, pkCSM).

Absorption: Predictions would focus on properties like lipophilicity (LogP), water solubility, and the likelihood of intestinal absorption.

Distribution: Models would estimate the extent to which the compound binds to plasma proteins (e.g., albumin) and its ability to cross the blood-brain barrier.

Metabolism: Predictions would identify the compound's potential as a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.

The table below shows hypothetical ADM predictions for this compound based on standard predictive models.

Interactive Data Table: Example Predicted ADM Properties

| Parameter | Category | Description | Predicted Value |

|---|---|---|---|

| Lipophilicity (LogP) | Absorption | A measure of a compound's oil/water partition coefficient. Affects solubility and membrane permeability. | 3.5 |

| Water Solubility | Absorption | The likelihood of the compound dissolving in aqueous environments like the gut. | Moderately Soluble |

| Human Intestinal Absorption | Absorption | The percentage of the compound expected to be absorbed from the human gut. | High (>90%) |

| Plasma Protein Binding | Distribution | The percentage of the compound that will bind to proteins in the blood. | ~95% |

| CYP2D6 Inhibitor | Metabolism | Prediction of whether the compound inhibits the CYP2D6 enzyme. | No |

Future Directions and Emerging Research Avenues for 1,7 Bis 4 Hydroxyphenyl 3 Heptanol

Integration of Artificial Intelligence and Machine Learning in 1,7-Bis(4-hydroxyphenyl)-3-heptanol Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize natural product research, and the study of this compound is no exception. princeton.eduacs.orgnih.gov These computational technologies offer the potential to dramatically accelerate the discovery and characterization of this and related diarylheptanoids.

Furthermore, AI can address a significant challenge in natural product research: dereplication, the repeated discovery of known compounds. cas.org By leveraging sophisticated databases and predictive models, researchers can focus their efforts on identifying and characterizing novel diarylheptanoids. The integration of AI and ML into the study of this compound promises a future of more efficient and targeted research.

Table 1: Applications of AI/ML in this compound Research

| Application | Description | Potential Impact |

| Bioactivity Prediction | Using ML models to forecast the therapeutic effects of this compound and its analogs against various diseases. ijsmr.inijain.org | Accelerated identification of new therapeutic targets and applications. |

| Synergy Prediction | AI algorithms to identify potential synergistic effects with other compounds, leading to more effective combination therapies. cas.org | Development of more potent and multifaceted treatment strategies. |

| Dereplication | Employing AI-powered databases to avoid the repeated isolation and identification of known diarylheptanoids. cas.org | Increased efficiency in the discovery of novel bioactive compounds. |

| De Novo Design | Utilizing generative AI models to design novel molecules inspired by the this compound scaffold with enhanced therapeutic properties. acs.org | Creation of new drug candidates with improved efficacy and safety profiles. |

Exploration of Novel Therapeutic Paradigms Inspired by this compound Bioactivity

Diarylheptanoids, as a class, exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. researchgate.netnih.govnih.gov These diverse bioactivities suggest that this compound could serve as a "privileged structure" in drug discovery, a molecular scaffold that is capable of binding to multiple biological targets. nih.gov This multi-target potential opens the door to novel therapeutic paradigms that move beyond the traditional "one-drug, one-target" approach. nih.gov

Future research could explore the development of this compound-based therapies that simultaneously modulate multiple signaling pathways involved in complex diseases like cancer or neurodegenerative disorders. nih.govfrontiersin.org For example, its potential antioxidant and anti-inflammatory properties could be harnessed to create treatments that address the multifaceted nature of these conditions.

The unique chemical structure of this compound can also inspire the synthesis of novel derivatives with enhanced or entirely new bioactivities. mdpi.commdpi.com Researchers can modify the core diarylheptanoid structure to improve its potency, selectivity, and pharmacokinetic properties, leading to the development of next-generation therapeutics.

Table 2: Potential Therapeutic Applications of this compound and its Analogs

| Therapeutic Area | Potential Mechanism of Action |

| Oncology | Inhibition of cancer cell proliferation, induction of apoptosis, anti-inflammatory effects. researchgate.netnih.gov |

| Neuroprotection | Antioxidant and anti-inflammatory activities, modulation of neurodegenerative pathways. frontiersin.org |

| Infectious Diseases | Antibacterial, antifungal, and antiviral properties. nih.gov |

| Inflammatory Disorders | Inhibition of pro-inflammatory enzymes and cytokines. nih.gov |

Collaborative Research Initiatives and Open Science Approaches in this compound Studies

The complexity of natural product research necessitates a collaborative and open approach. The future study of this compound will greatly benefit from shared resources, data, and expertise. illinois.edupharmacognosy.us Open science platforms and collaborative initiatives are emerging to facilitate this new research paradigm. gwu.eduopenscience.eucos.ioosf.io

Databases like Phytochemica provide a platform for researchers to access and share information on the chemical and biological properties of plant-derived molecules, including diarylheptanoids. nih.gov Such open-access resources can prevent the duplication of research efforts and foster a more collaborative research environment.

Furthermore, high-throughput screening platforms and automated laboratory systems, often developed through collaborative efforts, can accelerate the testing of this compound and its derivatives against a wide range of biological targets. illinois.edu By pooling resources and expertise, researchers can overcome many of the challenges associated with natural product drug discovery.

Challenges and Opportunities in Translational Research of this compound (Excluding Clinical Development)

The translation of promising preclinical findings for natural products like this compound into tangible applications is fraught with challenges. medium.comresearchgate.netfuturebridge.comnih.gov A significant hurdle is the comprehensive characterization of the compound and its bioactivity. Ensuring the purity and consistency of the isolated compound is crucial for obtaining reliable and reproducible results. researchgate.net

Another challenge lies in the limitations of preclinical models. nih.gov In vitro and in vivo models may not always accurately predict the efficacy and behavior of this compound in humans. Developing more predictive and clinically relevant preclinical models is essential for successful translation. nih.gov

However, these challenges also present opportunities. The complexity of natural products, often containing multiple bioactive constituents, has led to the emergence of polypharmacology, which focuses on developing drugs that can modulate multiple targets. nih.gov The diverse bioactivities of diarylheptanoids make them ideal candidates for this multi-targeted approach.

Moreover, advancements in analytical techniques are improving the ability to isolate, identify, and quantify the components of natural product extracts. mdpi.com These technological strides, coupled with a growing emphasis on rigorous experimental design and data interpretation, will enhance the likelihood of successfully translating the therapeutic potential of this compound. researchgate.net

Q & A

Q. What are the recommended safety protocols for handling 1,7-Bis(4-hydroxyphenyl)-3-heptanol in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use chemical-impermeable gloves, lab coats, and safety goggles to avoid skin/eye contact. Avoid inhalation of dust or vapors by working in a fume hood .

- Ventilation: Ensure adequate airflow to prevent vapor accumulation. Use local exhaust ventilation during synthesis or purification steps .

- Spill Management: Absorb spills with inert materials (e.g., sand, silica gel) and dispose of as hazardous waste. Avoid flushing into drains .

- Storage: Store in a cool, dry, well-ventilated area away from ignition sources. Use airtight containers to prevent oxidation or moisture absorption .

Q. What spectroscopic methods are used to confirm the structure of this compound?

Methodological Answer:

Q. How can researchers optimize the extraction yield of this compound from natural sources?

Methodological Answer:

- Solvent Selection: Use polar solvents (e.g., methanol, ethanol) for efficient extraction of phenolic compounds. Sequential extraction with hexane (non-polar) followed by ethanol improves selectivity .

- Temperature Control: Maintain temperatures below 40°C to prevent degradation of heat-sensitive phenolic groups .

- Chromatographic Purification: Employ silica gel column chromatography with gradient elution (ethyl acetate/hexane) for isolation. Confirm fractions via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) across studies. For example, use in vitro platelet aggregation assays with consistent ADP concentrations (10–20 µM) .

- Purity Validation: Confirm compound purity (>98% via HPLC) to rule out contaminants influencing bioactivity .

- Mechanistic Cross-Validation: Compare results across orthogonal assays (e.g., molecular docking for SARS-CoV-2 nucleocapsid protein inhibition vs. viral replication assays) .

Q. What in vitro models are suitable for evaluating the antiviral mechanisms of this compound against SARS-CoV-2?

Methodological Answer:

- Cell-Based Assays: Use Vero E6 or Calu-3 cells infected with SARS-CoV-2. Measure viral load reduction via RT-qPCR (primers targeting ORF1ab) and plaque reduction neutralization tests (PRNT) .

- Target Validation: Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity to the nucleocapsid protein (KD values). Compare with known inhibitors like remdesivir .

- Cytotoxicity Controls: Assess cell viability via MTT or CCK-8 assays to ensure selective antiviral activity (IC50 > CC50) .

Q. How does stereochemistry influence the interaction of this compound with biological targets?

Methodological Answer:

- Chiral Analysis: Use chiral HPLC (e.g., Chiralpak IA column) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with synthetic standards .

- Molecular Dynamics (MD) Simulations: Model interactions between enantiomers and target proteins (e.g., nucleocapsid protein). Calculate binding free energies (ΔG) using AMBER or GROMACS .

- Biological Testing: Compare IC50 values of enantiomers in bioassays. For example, (5S)-enantiomers may show enhanced platelet aggregation inhibition due to optimal hydrogen bonding .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under varying pH conditions?

Methodological Answer:

- pH Stability Studies: Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (peak area reduction >10% indicates instability) .

- Degradation Product Identification: Use LC-MS/MS to characterize byproducts (e.g., quinone derivatives from phenolic oxidation) .

- Environmental Factors: Control light exposure (use amber vials) and oxygen levels (N2 atmosphere) during experiments to minimize confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.